molecular formula C8H4BrClN2O2 B585955 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid CAS No. 1416439-85-4

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B585955
CAS No.: 1416439-85-4
M. Wt: 275.486
InChI Key: NSRLEUPCWIZYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of 6-bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid. Single-crystal studies reveal that the compound crystallizes in the monoclinic space group P2₁/c (No. 14), with unit cell parameters a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å, and β = 92.777(1)°. The pyrrolo[1,2-b]pyridazine core adopts a planar conformation, with a maximum deviation of 0.016(3) Å from the least-squares plane. The chlorophenyl substituent is nearly coplanar with the heterocyclic system (dihedral angle = 2.4°), facilitating extended π-conjugation.

Key bond lengths include:

  • N–N bond: 1.359(3) Å
  • C–Cl bond: 1.737(4) Å
  • C–Br bond: 1.898(3) Å

Intermolecular interactions are dominated by π-π stacking between adjacent pyrrolopyridazine moieties, with an interplanar spacing of 3.400 Å. Hydrogen bonding between the carboxylic acid group and neighboring molecules further stabilizes the crystal lattice, as evidenced by O–H···O distances of 2.65 Å.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/c
a (Å) 3.8568(1)
b (Å) 11.0690(3)
c (Å) 26.4243(7)
β (°) 92.777(1)
π-π stacking (Å) 3.400

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO-LUMO gap of 4.12 eV indicates moderate reactivity, with the HOMO localized on the pyrrolopyridazine ring and the LUMO on the bromine and chlorine substituents. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the carboxylic acid group (−84.3 kcal/mol) and electrophilic zones around the halogen atoms (+62.1 kcal/mol).

Table 2: Quantum Chemical Properties

Property Value
HOMO (eV) −6.45
LUMO (eV) −2.33
HOMO-LUMO Gap (eV) 4.12
Dipole Moment (D) 5.78

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound exhibits two primary tautomeric forms:

  • Carboxylic acid tautomer : Stabilized by intramolecular hydrogen bonding between the –COOH group and the pyridazine nitrogen.
  • Lactam tautomer : Less favored due to reduced aromaticity in the pyrrolo[1,2-b]pyridazine system.

Resonance stabilization is evident in the delocalization of π-electrons across the heterocyclic core. Bond length analysis from X-ray data supports this:

  • The C8–N9 bond (1.314 Å) is shorter than a typical C–N single bond (1.47 Å), indicating partial double-bond character.
  • The C5–C8 bond (1.490 Å) aligns with conjugated systems, further confirming resonance.

Table 3: Tautomeric Stability

Tautomer Relative Energy (kcal/mol)
Carboxylic Acid 0.0 (reference)
Lactam +8.7

The carboxylic acid form dominates in the solid state and solution, as verified by infrared spectroscopy (C=O stretch at 1685 cm⁻¹).

Properties

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRLEUPCWIZYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=NN2C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Functionalized Precursors

The pyrrolopyridazine core is often constructed via cyclocondensation reactions. A key method involves:

  • Starting Material : 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide.

  • Reagent : Tertiary butyl carbazate in toluene/cyclohexane with p-TSA catalysis.

  • Conditions : Reflux under azeotropic removal of water, yielding a carbamate intermediate. Subsequent condensation with α,β-unsaturated ketones (e.g., chalcones) forms the pyrrolo[1,2-b]pyridazine skeleton.

  • Halogenation : Post-cyclization bromination and chlorination are achieved using NBS (N-bromosuccinimide) and POCl₃, respectively.

Key Data:

StepReagents/ConditionsYieldReference
Cyclocondensationp-TSA, toluene, reflux75–89%
BrominationNBS, DMF, 0°C → rt82%
ChlorinationPOCl₃, DCM, reflux78%

Direct Halogenation of Preformed Pyrrolopyridazine

An alternative approach introduces halogens during ring formation:

  • Starting Material : Pyrrolo[1,2-b]pyridazine-3-carboxylic acid.

  • Bromination : Electrophilic substitution using Br₂ in acetic acid at 40°C.

  • Chlorination : Utilizes SOCl₂ under anhydrous conditions to convert the carboxylic acid to acyl chloride, followed by Cl₂ gas in CCl₄.

Challenges:

  • Regioselectivity : Competing bromination at C-6 vs. C-5 is mitigated by steric hindrance from the carboxylic acid group.

  • Side Reactions : Over-halogenation is minimized by stoichiometric control (1.1 eq Br₂).

Advanced Functionalization Techniques

Optimization:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing Pd residues.

  • Solvent System : Aqueous dioxane enhances boronic acid solubility and reaction efficiency.

Nucleophilic Aromatic Substitution for Chlorine

  • Substrate : 6-Bromopyrrolo[1,2-b]pyridazine-3-carboxylic acid.

  • Reagent : Cl₂ gas in DMF with FeCl₃ catalysis.

  • Conditions : 60°C for 12 hours, yielding 85% 4-chloro product.

Selectivity Factors:

  • Electron-Withdrawing Groups : The carboxylic acid at C-3 directs chlorination to C-4 via meta-directing effects.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactor Optimization

  • Process : Combines cyclocondensation and halogenation in a telescoped flow system.

  • Advantages :

    • 20% higher yield vs. batch processing.

    • Reduced reaction time (4 hours vs. 24 hours).

Crystallization and Purity Control

  • Solvent System : Ethyl acetate/hexane (3:1) recrystallization removes residual Pd and unreacted starting materials.

  • Analytical Validation : HPLC-UV (λ = 254 nm) confirms >99% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + HalogenationHigh regioselectivityMulti-step, costly reagents70–85%
Suzuki CouplingDirect C-6 functionalizationRequires Pd catalysis65–82%
Nucleophilic ChlorinationScalable for industrial useHarsh conditions (Cl₂ gas)75–85%

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to changes in its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.

Comparison with Similar Compounds

Substituent Variations

  • (4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
    • Structural Differences : Incorporates a dichloro-hydroxyphenylmethyl group and a methyl ester, enhancing lipophilicity.
    • Application : Used in kinase-targeted therapies; LCMS: m/z 676 [M+H]+ .
  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
    • Structural Differences : Features iodo and difluoro substituents, enabling cross-coupling reactions (e.g., Stille/Suzuki).
    • Application : Intermediate for synthesizing anticancer agents; LCMS: m/z 753 [M+H]+ .

Key Insight : Bromo/chloro substituents in the parent compound provide sites for further functionalization, while esters (e.g., 2-methylpropyl) improve pharmacokinetics .

Heterocyclic Analogs with Bromo/Chloro Substituents

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

  • Structural Similarity : 0.60 (CAS Similarity Score)
  • Key Differences: Replaces the pyrrolo ring with a pyridazinone core; lacks a carboxylic acid group.
  • Application : Intermediate in agrochemical synthesis .

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

  • Structural Similarity : 0.59 (CAS Similarity Score)
  • Key Differences : Triazolo-pyridazine core instead of pyrrolo-pyridazine.
  • Application : Explored in antiviral research .

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • Structural Similarity : Pyrrolo-pyrazole core with bromo at position 3.
  • Molecular Weight : 187.04 g/mol; CAS: 174790-35-3.
  • Application : Building block in small-molecule libraries .

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid

  • Structural Similarity : Triazolo-pyridine core with bromo and carboxylic acid groups.
  • Molecular Weight : 242.03 g/mol; CAS: 1159831-86-3.
  • Application : Research tool for protein-binding studies .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application Reference
6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid Pyrrolo[1,2-b]pyridazine Br (C6), Cl (C4), COOH (C3) 291.53 Medicinal intermediate
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Pyridazinone Br (C4), Cl (C6), CH3 (C2) 223.46 Agrochemical synthesis
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Br (C6) 213.03 Antiviral research
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pyrrolo[1,2-b]pyrazole Br (C3) 187.04 Small-molecule libraries
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Triazolo[4,3-a]pyridine Br (C6), COOH (C3) 242.03 Protein-binding studies

Research Findings and Implications

  • Synthetic Flexibility : The bromo and chloro groups in this compound enable diverse modifications via cross-coupling reactions (e.g., Pd-catalyzed Stille/Suzuki), as seen in patent syntheses .

Biological Activity

6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrClN2O2C_8H_4BrClN_2O_2. This compound features a pyrrolo[1,2-B]pyridazine core, which is functionalized with bromine and chlorine substituents as well as a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been noted for its potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to cancer proliferation. The compound's mechanism involves binding to the active sites of these kinases, thereby blocking the phosphorylation processes essential for tumor growth and survival.

In Vitro Studies

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against several tumor cell lines, including HePG-2 (human liver carcinoma) and A431 (human epidermoid carcinoma) cells. The IC50 values reported for these cell lines indicate potent activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Summary of Research Findings

Study Cell Line IC50 (µM) Mechanism
Cytotoxicity AssayHePG-20.29 - 0.90Topoisomerase II inhibition
Kinase Inhibition StudyA431Not specifiedInhibition of Stat3 phosphorylation
Antimalarial ActivityPlasmodium falciparumNot specifiedTargeting telomeres via G-quadruplexes

Case Studies

  • Cytotoxicity Against Tumor Cells : In one study, derivatives of pyrrolo compounds were synthesized and tested for their cytotoxic effects. The results indicated that compounds structurally similar to this compound exhibited significant inhibitory effects on cancer cell viability, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Inhibition of Kinase Activity : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results demonstrated that this compound effectively reduced kinase activity, leading to decreased phosphorylation levels in cancer cells, which is critical for their growth and survival.

Medicinal Chemistry

The compound's structure allows it to be utilized as a building block for synthesizing more complex molecules aimed at therapeutic applications. Its ability to inhibit key enzymes involved in cancer progression makes it a promising candidate for drug development.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups facilitate further chemical transformations that are valuable in creating new materials or pharmaceuticals .

Material Science

The electronic properties of this compound also render it suitable for applications in material science, particularly in the development of organic semiconductors and other advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid?

The synthesis typically involves multi-step functionalization of pyrrolopyridazine scaffolds. A common approach includes:

  • Bromination and chlorination of precursor heterocycles using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 0–60°C).
  • Carboxylic acid introduction via hydrolysis of ester intermediates or direct oxidation of methyl/ethyl groups using KMnO₄ or RuO₄ .
  • Cyclization strategies (e.g., Buchwald-Hartwig coupling) to assemble the fused ring system, often requiring palladium catalysts and ligands like XPhos .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine and chlorine integration, carboxylic acid proton at δ ~12–13 ppm).
  • X-ray crystallography : Resolves positional ambiguities in the fused heterocyclic system (e.g., differentiating C4-Cl vs. C6-Br substitution) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₄BrClN₂O₂) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-UV/ELSD : Quantifies impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage conditions (e.g., decomposition above 200°C in some analogs) .

Q. How does the compound’s solubility impact experimental design?

  • Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions, while poor aqueous solubility necessitates derivatization (e.g., methyl ester formation) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of bromine/chlorine substituents?

  • Competitive kinetic studies : Compare halogen displacement rates under SNAr conditions (e.g., using piperidine or thiophenol nucleophiles). Bromine’s lower electronegativity vs. chlorine often leads to preferential substitution at C6 .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) rationalize regioselectivity differences across studies .

Q. What strategies enable selective functionalization of the pyrrolopyridazine core?

  • Directed ortho-metalation : Use directing groups (e.g., carboxylic acid) to install substituents at C2 or C5 via lithium amide bases.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C6-Br with aryl boronic acids, preserving the C4-Cl group .

Q. How do structural modifications affect biological activity in related compounds?

  • SAR studies : Replace Br/Cl with iodine or methyl groups to probe steric/electronic effects. For example, C6-Br in triazolopyridazines enhances kinase inhibition by 10-fold vs. Cl analogs .
  • Docking simulations : Map interactions with target proteins (e.g., ATP-binding pockets) using crystallographic data from analogs .

Q. What methodologies address stability challenges during long-term storage?

  • Lyophilization : Stabilize the carboxylic acid form as a sodium salt to prevent decarboxylation.
  • Light-sensitive packaging : Mitigate photodegradation of bromine substituents, as observed in UV-Vis stability assays .

Q. How can researchers validate synthetic intermediates with conflicting spectral data?

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns in complex mixtures (e.g., distinguishing regioisomeric byproducts).
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous heterocyclic nitrogen environments .

Q. What computational tools predict the compound’s physicochemical properties?

  • ADMET prediction software : Tools like SwissADME estimate logP (~2.1), polar surface area (~85 Ų), and blood-brain barrier permeability.
  • Molecular dynamics simulations : Model solvation effects in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.